N-Hydroxyphthalimide

概要

説明

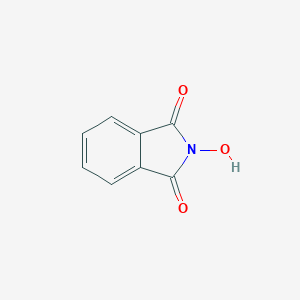

N-Hydroxyphthalimide (NHPI, C₈H₅NO₃) is a versatile organocatalyst widely used in aerobic oxidations and radical-mediated reactions. Its catalytic activity arises from the generation of the phthalimide-N-oxyl (PINO) radical, which abstracts hydrogen atoms from hydrocarbons, enabling selective oxidation under mild conditions . NHPI has been immobilized on diverse supports (e.g., ionic liquids, polymers, silica) and applied in reactions such as benzylic oxidations, alkane functionalization, and cross-coupling . Its molecular structure, featuring a hydroxyl group adjacent to the phthalimide ring, distinguishes it from related compounds and underpins its unique reactivity .

準備方法

Synthetic Routes and Reaction Conditions: N-Hydroxyphthalimide can be synthesized through several methods:

Phthaloyl Chloride and Hydroxylamine Hydrochloride: This method involves reacting phthaloyl chloride with hydroxylamine hydrochloride in the presence of sodium carbonate.

Diethyl Phthalate and Hydroxylamine Hydrochloride: This reaction occurs in the presence of sodium acetate, yielding this compound after purification by recrystallization.

Phthalic Anhydride and Hydroxylamine Hydrochloride: This method involves heating phthalic anhydride with hydroxylamine hydrochloride in the presence of sodium carbonate, producing this compound with an overall yield of 76%.

Microwave Irradiation: Microwave irradiation of phthalic anhydride and hydroxylamine hydrochloride in pyridine yields this compound in 81% yield.

Industrial Production Methods: A notable industrial method involves adding phthalic anhydride and hydroxylamine hydrochloride to isopropanol, followed by the addition of triethylamine. The reaction is carried out at 70°C to 95°C, and the product is obtained after reduced pressure distillation, washing, and drying .

化学反応の分析

Types of Reactions: N-Hydroxyphthalimide undergoes various chemical reactions, including:

Oxidation: It acts as a catalyst in the oxidation of hydrocarbons, promoting the formation of hydroperoxides.

Reduction: It can be reduced via single-electron transfer, leading to the formation of substrate radicals.

Substitution: It participates in substitution reactions, such as the Ritter-type reaction of alkylbenzenes with nitriles.

Common Reagents and Conditions:

Oxidation: Common reagents include molecular oxygen and transition metal salts.

Reduction: Single-electron transfer can occur under thermal, photochemical, or electrochemical conditions.

Substitution: Catalysts like ammonium hexanitratocerate (IV) are used in the presence of this compound.

Major Products:

Oxidation: Hydroperoxides and other oxygenated products.

Reduction: Substrate radicals capable of diverse transformations.

Substitution: Various substituted organic compounds, such as amides.

科学的研究の応用

Catalytic Oxidation Reactions

NHPI is widely recognized for its ability to facilitate oxidation reactions through the generation of phthalimide N-oxyl (PINO) radicals. These radicals are highly reactive and can abstract hydrogen atoms from substrates, making NHPI a valuable catalyst in organic synthesis.

Key Studies:

- Selective Oxidation of Cellulose : A study demonstrated that NHPI can mediate the oxidation of cellulose without requiring metal co-catalysts. The process involved sodium hypochlorite and resulted in oxidized cellulose with high carboxylic group content while maintaining a high degree of polymerization, highlighting NHPI's efficiency in green chemistry applications .

- Aerobic Oxidation of Toluene : NHPI was utilized to catalyze the aerobic oxidation of toluene to produce benzaldehyde and other derivatives. This reaction was facilitated by the formation of PINO radicals, which abstract hydrogen from toluene, leading to a series of radical reactions that enhance product yield .

Table 1: Summary of NHPI-Catalyzed Oxidation Reactions

| Substrate | Product | Reaction Conditions | Yield |

|---|---|---|---|

| Cellulose | Oxidized cellulose | Mild conditions with NaClO | High |

| Toluene | Benzaldehyde | Room temperature with molecular oxygen | High |

| Styrenes | Various oxidized products | Using tert-butyl hydroperoxide | Moderate |

Photoredox Catalysis

Recent advancements have showcased NHPI's potential as a photoredox catalyst. This application allows for the activation of substrates under light irradiation, facilitating new reaction pathways.

- [4+1] Radical Cyclization : NHPI has been successfully employed in a [4+1] radical cyclization reaction involving N-methylanilines and isocyanides. This method offers a straightforward synthesis route for complex molecules at room temperature, demonstrating NHPI's versatility in synthetic organic chemistry .

Synthesis of Biologically Active Compounds

NHPI plays a crucial role in synthesizing various biologically active molecules, including pharmaceuticals and agrochemicals.

- Cross-Dehydrogenative Coupling : Research indicates that NHPI can promote cross-dehydrogenative coupling reactions involving unactivated alkanes and nitriles, leading to the formation of valuable intermediates for drug development .

- Oxidation of Sulfonamides : A novel method utilizing NHPI has been developed for the oxidation of sulfonamides to sulfonylimines under mild conditions, showcasing its utility in synthesizing nitrogen-containing compounds relevant for medicinal chemistry .

Mechanistic Insights and Reaction Pathways

Understanding the mechanisms behind NHPI-catalyzed reactions enhances its application scope. Studies employing spectroscopic and computational techniques have elucidated the pathways through which NHPI activates substrates.

作用機序

N-Hydroxyphthalimide exerts its effects through the formation of radicals. Mechanistically, it undergoes a reductive decarboxylative fragmentation to provide substrate radicals. These radicals can engage in diverse transformations, influenced by factors such as the nature of the electron donor and the use of Brønsted and Lewis acids . The compound’s ability to generate radicals makes it a powerful catalyst in various chemical reactions.

類似化合物との比較

Comparison with Structural Analogs

3-Chloro-N-phenyl-phthalimide

This derivative replaces NHPI’s hydroxyl group with a chlorine atom and introduces a phenyl substituent. Unlike NHPI, it is primarily used as a monomer for polyimide synthesis rather than catalysis. Its electron-withdrawing chlorine atom reduces radical generation efficiency, limiting its utility in oxidation reactions .

4-Dodecyloxycarbonyl-N-hydroxyphthalimide

This modified NHPI derivative incorporates a dodecyloxycarbonyl group, enhancing solubility in nonpolar media like supercritical CO₂ (scCO₂). In cyclohexane oxidation, this derivative paired with Co(II)/Fe(II) salts achieved 85% conversion and 72% ketone yield in scCO₂, outperforming NHPI in conventional solvents (60–65% conversion) . The hydrophobic tail improves substrate interaction in scCO₂, highlighting the role of structural tuning in optimizing catalytic performance.

Comparison with Other N-Hydroxyimides

N-Hydroxyimides (e.g., N-hydroxybenzimide) share NHPI’s radical-generating mechanism but differ in electronic and steric effects. For example:

- N-Hydroxybenzimide lacks the phthalimide ring’s electron-deficient nature, resulting in lower PINO radical stability and reduced catalytic activity in toluene oxidation (45% conversion vs. NHPI’s 78%) .

- 4-Dodecyloxycarbonyl-N-hydroxyphthalimide (discussed above) demonstrates how alkyl chain modifications can tailor reactivity for specific solvents or substrates .

Comparison with Metal-Based Catalysts

NHPI is often combined with metal co-catalysts (e.g., Co, Mn, Fe) to enhance activity:

Key Findings :

- NHPI/Fe(NO₃)₃ operates efficiently at room temperature, whereas metal-only systems (e.g., Mn-porphyrins) require higher temperatures .

- NHPI’s synergy with metals reduces metal loading and enables greener processes compared to traditional transition-metal catalysts .

Comparison in Different Reaction Media

Supercritical CO₂ vs. Conventional Solvents

- Cyclohexane Oxidation : In scCO₂, NHPI/Co(II) achieves 85% conversion vs. 60–65% in acetonitrile due to improved oxygen solubility and substrate diffusion .

- Toluene Oxidation: Polymer-supported NHPI in water/ethanol mixtures achieves 78% conversion, while homogeneous NHPI in acetonitrile yields 65% .

Ionic Liquids vs. Polymeric Supports

- Ionic Liquid-Supported NHPI : Enhances recyclability (5 cycles with <5% activity loss) and selectivity for benzaldehyde (90%) in toluene oxidation .

- Poly(HEA-co-DVB)-Supported NHPI : Shows comparable activity but lower cost and easier recovery than silica-supported variants .

Cross-Coupling Reactions

- Decarboxylative Coupling : NHPI esters enable Ni-catalyzed coupling with aryl iodides without photocatalysts, achieving 60–85% yields .

- C–O Bond Formation : NHPI/TiO₂ systems facilitate metal-free cross-dehydrogenative coupling under visible light, outperforming metal-dependent methods in selectivity .

Antitumor Activity

While beyond catalysis, NHPI’s suppression of mTOR signaling in cancer cells (IC₅₀ = 12 μM in BT-20 cells) contrasts with structurally similar but biologically inert analogs like 3-chloro-N-phenyl-phthalimide .

生物活性

N-Hydroxyphthalimide (NHPI) is a compound that has garnered attention for its biological activity, particularly in the context of cancer research and oxidative stress. This article explores the diverse biological effects of NHPI, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is an organocatalyst known for its role in promoting free-radical reactions. Its ability to generate reactive oxygen species (ROS) has implications for both synthetic chemistry and biological systems. While NHPI itself exhibits limited bioactivity, its derivatives (NHPIDs) have shown significant biological effects, particularly in cancer cell lines.

Pro-Oxidant Activity

Research indicates that NHPI and its derivatives can act as pro-oxidants, inducing oxidative stress in cells. This effect is primarily mediated through the activation of intracellular ROS, which leads to the depletion of glutathione (GSH) levels and subsequent cellular damage. Key findings include:

- Cytotoxicity in Osteosarcoma Cells : Selected NHPIDs demonstrated a marked reduction in viability in osteosarcoma MG-63 cells, suggesting their potential as pro-oxidant drugs that can selectively target cancer cells by increasing oxidative stress .

- Role of Lipophilic Derivatives : The lipophilicity of certain NHPIDs enhances their interaction with cellular membranes, thereby increasing their pro-oxidant effects .

Antitumor Activity

NHPI has been shown to exert selective antitumor effects against various cancer cell lines:

- Inhibition of Cancer Cell Proliferation : NHPI selectively inhibited the proliferation of human breast carcinoma BT-20 cells and colon adenocarcinoma LoVo cells. This inhibition was associated with G2/M phase cell cycle arrest and apoptosis via mitochondrial pathways .

- mTOR Signaling Pathway : The antitumor mechanism involves the suppression of mTOR complex 1 (mTORC1) and complex 2 (mTORC2) signaling pathways, which are critical regulators of cell growth and survival .

Case Studies

- In Vitro Studies : A study demonstrated that NHPI treatment led to significant cytotoxicity in BT-20 and LoVo cells, with flow cytometry analysis revealing mitochondrial membrane potential disruption and apoptosis induction .

- In Vivo Studies : In xenograft models, NHPI administration resulted in reduced tumor growth without noticeable toxicity, reinforcing its potential as a therapeutic agent against certain cancers .

- Catalytic Properties : NHPI has been utilized as a catalyst in various oxidation reactions, enhancing the conversion of substrates like toluene into valuable products through the generation of phthalimide N-oxyl (PINO) radicals . This catalytic activity underlines its versatility beyond biological applications.

Data Tables

Q & A

Basic Research Questions

Q. What is the primary role of NHPI in aerobic oxidation reactions, and how does it interact with co-catalysts?

NHPI acts as a radical initiator, generating phthalimide-N-oxyl (PINO) radicals under aerobic conditions. These radicals abstract hydrogen atoms from substrates, initiating chain reactions for oxidation. For example, in alkylaromatic oxidations, NHPI combines with transition metal salts (e.g., Co(acac)₂) to enhance catalytic efficiency by regenerating PINO radicals and stabilizing intermediates . Researchers should design co-catalyst systems by screening metal salts (Co, Mn) and optimizing molar ratios (typically 1:1–1:5 NHPI:metal) to balance radical generation and substrate selectivity.

Q. How is NHPI synthesized, and what purity considerations are critical for reproducibility?

NHPI is typically synthesized via Mitsunobu conditions using phthalimide and hydroxylamine derivatives . Key purity parameters include:

- Crystallization solvents : Methanol or acetonitrile for high-purity single crystals .

- Analytical validation : Use HPLC (>99% purity) and FT-IR to confirm absence of phthalic acid byproducts .

- Storage : Anhydrous conditions (desiccator, 4°C) to prevent hydrolysis .

Q. What solvent systems are optimal for NHPI-mediated reactions, and how do they affect reaction kinetics?

Polar aprotic solvents (e.g., acetonitrile, DMF) enhance NHPI solubility and radical stability. For example, in toluene oxidation, acetonitrile increases reaction rates by 30% compared to non-polar solvents due to improved oxygen diffusion and PINO radical lifetime . Researchers should conduct solvent screening with dielectric constant (ε) > 30 and assess oxidative stability via control experiments under inert vs. aerobic conditions.

Advanced Research Questions

Q. How can DFT calculations resolve contradictions in catalytic activity data for NHPI derivatives?

Discrepancies in activity (e.g., methyl/tert-butyl derivatives outperforming NHPI in cumene oxidation) arise from differences in SOMO energy levels and steric effects . Methodological steps:

- DFT modeling : Calculate HOMO-LUMO gaps and spin densities of PINO radicals to predict hydrogen abstraction efficiency .

- Experimental validation : Compare theoretical turnover frequencies (TOF) with GC-MS data from controlled oxidation trials (e.g., 80–120°C, O₂ pressure 1–5 bar) .

Q. What strategies mitigate solubility limitations of NHPI in industrial-scale aerobic oxidations?

Lipophilic NHPI derivatives (e.g., perfluoroalkyl-substituted) improve solubility in non-polar substrates like cyclohexane . Key approaches:

- Derivatization : Synthesize NHPI with alkyl/aryl side chains via Mitsunobu or Ullmann coupling .

- Immobilization : Anchor NHPI on polymer microspheres (e.g., polystyrene) for heterogeneous catalysis, achieving TOF > 200 h⁻¹ in ethylbenzene oxidation .

Q. How do temperature and oxygen pressure influence selectivity in NHPI-catalyzed anti-Markovnikov additions?

In anti-Markovnikov hydroamination of alkenes, low temperatures (25–40°C) and ambient O₂ pressure favor radical-mediated selectivity (≥90% Z-alkenes) by minimizing thermal decomposition of PINO radicals . Researchers should:

- Optimize reaction conditions : Use Arrhenius plots to correlate temperature with radical lifetime .

- Monitor oxygen flow : Maintain O₂ saturation (e.g., 0.1–0.5 L/min) via mass flow controllers to prevent overoxidation .

Q. What experimental techniques validate the role of PINO radicals in reaction mechanisms?

- EPR spectroscopy : Direct detection of PINO radicals using spin-trapping agents (e.g., DMPO) under inert conditions .

- Isotopic labeling : Use deuterated substrates (e.g., C₆D₁₂) to track hydrogen abstraction kinetics via GC-MS isotopic patterns .

- Control experiments : Compare yields with/without radical inhibitors (e.g., BHT) to confirm radical-mediated pathways .

Q. How do conflicting reports on NHPI’s catalytic efficiency in benzyl alcohol oxidation align with solvent effects?

Discrepancies arise from solvent polarity’s impact on PINO stability. In methanol, hydrogen bonding reduces radical mobility, lowering TOF by 40% compared to acetonitrile . Researchers should:

- Profile solvent polarity : Use Kamlet-Taft parameters (β, π*) to correlate with reaction rates .

- Additive screening : Introduce crown ethers (e.g., 18-crown-6) to disrupt solvent-radical interactions and improve efficiency .

Q. Methodological Considerations

- Data contradiction resolution : Cross-reference DFT predictions with experimental kinetics (e.g., Eyring plots) .

- Process optimization : Utilize design of experiments (DoE) for multi-variable analysis (temperature, O₂ pressure, catalyst loading) .

- Safety protocols : Handle NHPI under fume hoods due to dust irritancy; use PPE (gloves, goggles) as per MSDS guidelines .

特性

IUPAC Name |

2-hydroxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMZSMGAMPBRBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060170 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish or colorless solid; [Merck Index] White or off-white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | N-Hydroxyphthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

524-38-9 | |

| Record name | N-Hydroxyphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxyphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-HYDROXYPHTHALIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxyphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXI99M81X0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。